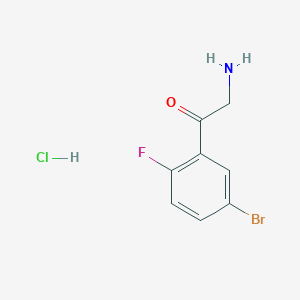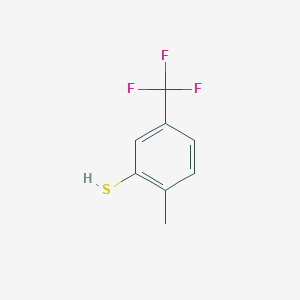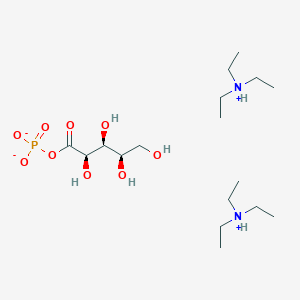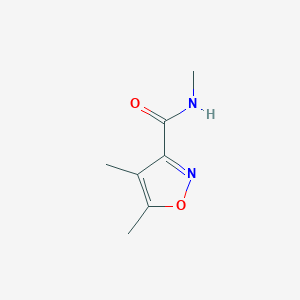
2-Methyl-1H-indole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-indole-3-sulfonyl chloride is a compound belonging to the family of indole derivatives. Indole compounds are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The indole skeleton consists of a benzene ring fused to a pyrrole ring, making it a heterocyclic compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 2-methylindole. One common method is the reaction of 2-methylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2-Methyl-1H-indole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1H-indole-3-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of the 2-position.
1H-Indole-3-sulfonyl chloride: Lacks the methyl group, making it less hydrophobic compared to 2-Methyl-1H-indole-3-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties .
特性
分子式 |
C9H8ClNO2S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
2-methyl-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-6-9(14(10,12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |
InChIキー |
GKLKENIHDZVDFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
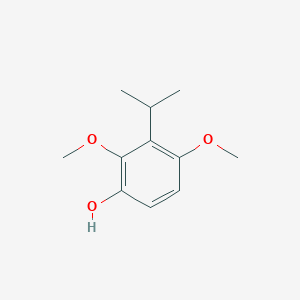
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
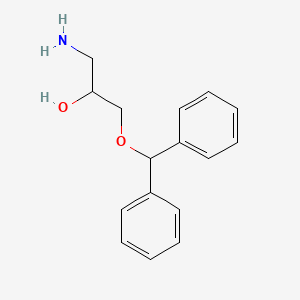
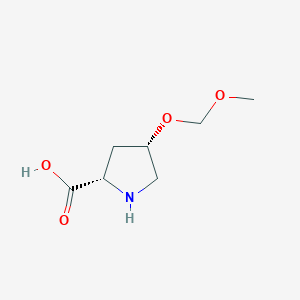

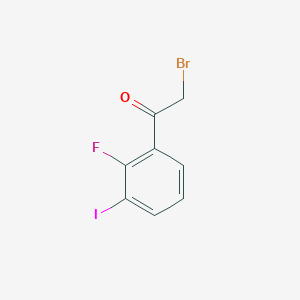
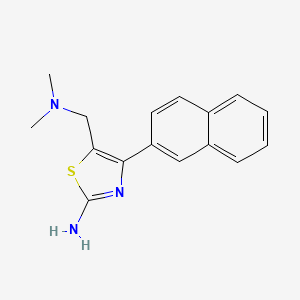
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
